molecular formula C16H21NO2 B14143478 3-[(2-Hydroxy-2-phenylethyl)amino]-5,5-dimethylcyclohex-2-en-1-one CAS No. 332861-54-8

3-[(2-Hydroxy-2-phenylethyl)amino]-5,5-dimethylcyclohex-2-en-1-one

Cat. No.: B14143478
CAS No.: 332861-54-8
M. Wt: 259.34 g/mol
InChI Key: WHYFMUABLMEEJO-UHFFFAOYSA-N
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Description

3-[(2-Hydroxy-2-phenylethyl)amino]-5,5-dimethylcyclohex-2-en-1-one is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a hydroxy group, a phenylethylamine moiety, and a cyclohexenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Hydroxy-2-phenylethyl)amino]-5,5-dimethylcyclohex-2-en-1-one typically involves the reaction of 2-hydroxy-2-phenylethylamine with a suitable cyclohexenone derivative. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Hydroxy-2-phenylethyl)amino]-5,5-dimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The phenylethylamine moiety can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenylethylamine derivatives.

Scientific Research Applications

3-[(2-Hydroxy-2-phenylethyl)amino]-5,5-dimethylcyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2-Hydroxy-2-phenylethyl)amino]-5,5-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Phenethylamines: Compounds containing the phenylethylamine moiety, such as amphetamine and methamphetamine.

    Cyclohexenones: Compounds with a cyclohexenone ring, such as 2-cyclohexen-1-one.

Uniqueness

3-[(2-Hydroxy-2-phenylethyl)amino]-5,5-dimethylcyclohex-2-en-1-one is unique due to the combination of its hydroxy group, phenylethylamine moiety, and cyclohexenone ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

332861-54-8

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

3-[(2-hydroxy-2-phenylethyl)amino]-5,5-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C16H21NO2/c1-16(2)9-13(8-14(18)10-16)17-11-15(19)12-6-4-3-5-7-12/h3-8,15,17,19H,9-11H2,1-2H3

InChI Key

WHYFMUABLMEEJO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=CC(=O)C1)NCC(C2=CC=CC=C2)O)C

solubility

36.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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